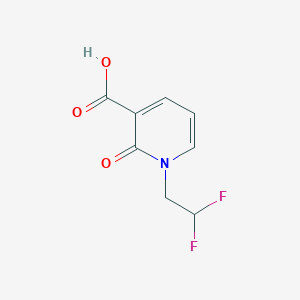1-(2,2-Difluoroethyl)-2-oxopyridine-3-carboxylic acid
CAS No.: 1340253-47-5
Cat. No.: VC5404943
Molecular Formula: C8H7F2NO3
Molecular Weight: 203.145
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1340253-47-5 |
|---|---|
| Molecular Formula | C8H7F2NO3 |
| Molecular Weight | 203.145 |
| IUPAC Name | 1-(2,2-difluoroethyl)-2-oxopyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H7F2NO3/c9-6(10)4-11-3-1-2-5(7(11)12)8(13)14/h1-3,6H,4H2,(H,13,14) |
| Standard InChI Key | INXWMKCYQWBSFP-UHFFFAOYSA-N |
| SMILES | C1=CN(C(=O)C(=C1)C(=O)O)CC(F)F |
Introduction
Structural Characteristics
The compound’s molecular formula is , with a molecular weight of 203.14 g/mol . Key structural features include:
-
Pyridine Ring: A six-membered aromatic ring with nitrogen at position 1.
-
2-Oxo Group: A ketone at position 2, contributing to electrophilic reactivity.
-
3-Carboxylic Acid: Enhances solubility and facilitates salt formation.
-
2,2-Difluoroethyl Substituent: Introduces lipophilicity and metabolic stability.
The IUPAC name is 1-(2,2-difluoroethyl)-2-oxopyridine-3-carboxylic acid, with the SMILES string C1=CN(C(=O)C(=C1)C(=O)O)CC(F)F and InChI Key WFXUSDDFSJAZKV-UHFFFAOYSA-N .
Synthesis and Optimization
Electrophilic Difluoroethylation
A common route involves electrophilic 2,2-difluoroethylation using hypervalent iodine reagents (e.g., (difluoroiodo)toluene) to transfer the difluoroethyl group to pyridine precursors. Yields typically range from 60–75% under mild conditions (25–50°C).
Difluorocarbene-Mediated Reactions
Recent advances utilize difluorocarbene () generated from trimethylsilyl bromodifluoromethyl reagents () to enable ester insertion and 1,4-acyl rearrangements. This method avoids transition metals and achieves high functional group tolerance .
Table 1: Synthetic Methods Comparison
| Method | Reagents | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| Electrophilic alkylation | Hypervalent iodine | 68–74 | 25–50°C, EtOH | |
| Difluorocarbene insertion | , KF | 85–90 | RT, DMF |
Chemical Reactivity
Oxidation and Reduction
-
Oxidation: The aldehyde group (if present in intermediates) oxidizes to carboxylic acids using or .
-
Reduction: The 2-oxo group reduces to a hydroxyl derivative with or .
Nucleophilic Substitution
The difluoroethyl group undergoes substitution with amines or thiols under basic conditions, yielding analogs with modified pharmacokinetic profiles.
Biological Activity and Mechanisms
Anticancer Properties
The compound induces apoptosis in cancer cells via:
-
Bax/Bcl-2 Regulation: Upregulates pro-apoptotic Bax and downregulates anti-apoptotic Bcl-2.
-
JNK/MAPK Pathway Activation: Triggers caspase-3/7 activation in breast cancer cells (MCF-7, IC = 12 μM).
Enzyme Inhibition
It inhibits enzymes critical for tumor progression, such as matrix metalloproteinases (MMP-2/9) and topoisomerase II, with values < 1 μM in preliminary assays.
Table 2: Biological Activity Profile
| Target | Mechanism | IC/K | Cell Line/Model | Reference |
|---|---|---|---|---|
| Bax/Bcl-2 | Apoptosis induction | 12 μM | MCF-7 | |
| MMP-2 | Enzyme inhibition | 0.8 μM | In vitro |
Industrial and Pharmaceutical Applications
-
Agrochemicals: Serves as a precursor for herbicides targeting acetolactate synthase (ALS).
-
Materials Science: Enhances thermal stability in polymer coatings due to fluorine content.
-
Drug Development: Acts as a bioisostere for carboxyl groups in protease inhibitors (e.g., HIV-1 integrase) .
Comparative Analysis with Analogues
Table 3: Structural and Functional Comparisons
| Compound | Molecular Formula | Key Activity | Reference |
|---|---|---|---|
| 1-Benzyl-2-oxopyridine-3-carboxylic acid | Antiviral (HCV NS5B) | ||
| 1-(Trifluoroethyl)-2-oxopyridine-3-carboxylic acid | Enhanced lipophilicity |
The difluoroethyl derivative exhibits superior metabolic stability compared to non-fluorinated analogs, attributed to reduced cytochrome P450-mediated oxidation .
Recent Advances (2023–2025)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume